[2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride
CAS No.: 1609403-32-8
Cat. No.: VC2562002
Molecular Formula: C12H20ClNO
Molecular Weight: 229.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1609403-32-8 |
|---|---|
| Molecular Formula | C12H20ClNO |
| Molecular Weight | 229.74 g/mol |
| IUPAC Name | 2-(3,5-dimethylphenoxy)-N-ethylethanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H19NO.ClH/c1-4-13-5-6-14-12-8-10(2)7-11(3)9-12;/h7-9,13H,4-6H2,1-3H3;1H |
| Standard InChI Key | WOKRPBKZJOGTIP-UHFFFAOYSA-N |
| SMILES | CCNCCOC1=CC(=CC(=C1)C)C.Cl |
| Canonical SMILES | CCNCCOC1=CC(=CC(=C1)C)C.Cl |
Introduction
Chemical Properties and Structure
[2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride is a hydrochloride salt of the parent amine, [2-(3,5-dimethylphenoxy)ethyl]ethylamine. The following table presents the key chemical identifiers and properties of this compound:
| Property | Value |
|---|---|
| CAS Number | 1609403-32-8 |
| Molecular Formula | C12H20ClNO |
| Molecular Weight | 229.74 g/mol |
| IUPAC Name | 2-(3,5-dimethylphenoxy)-N-ethylethanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H19NO.ClH/c1-4-13-5-6-14-12-8-10(2)7-11(3)9-12;/h7-9,13H,4-6H2,1-3H3;1H |
| Standard InChIKey | WOKRPBKZJOGTIP-UHFFFAOYSA-N |
| SMILES | CCNCCOC1=CC(=CC(=C1)C)C.Cl |
The structure of this compound consists of several key components that contribute to its chemical behavior and potential biological activity. The molecule features a 3,5-dimethylphenoxy group, which includes a benzene ring with methyl groups at positions 3 and 5. This group is connected via an ethoxy linker to an ethylamine moiety, forming the parent compound. The hydrochloride salt is formed by the addition of hydrochloric acid to the parent amine.
The phenoxy group provides lipophilicity to the molecule, potentially facilitating interaction with lipid membranes or hydrophobic binding pockets in proteins. The ethylamine moiety, being basic in nature, can participate in hydrogen bonding and electrostatic interactions with biological targets, which may contribute to the compound's potential pharmaceutical applications.
Synthesis and Preparation
General Synthetic Approach
The synthesis of [2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride typically involves a two-stage process. First, the parent amine [2-(3,5-dimethylphenoxy)ethyl]ethylamine is synthesized, followed by conversion to the hydrochloride salt through reaction with hydrochloric acid.
The formation of the hydrochloride salt is a common procedure in pharmaceutical chemistry, employed to enhance the stability and solubility of amine compounds in aqueous solutions. This property is particularly important for biological and pharmaceutical applications where water solubility is often a crucial factor.
Analytical Characterization
The analytical characterization of [2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride involves various spectroscopic and chromatographic techniques to confirm its identity, purity, and structural features. Common analytical methods might include:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry (MS) for molecular weight determination and fragmentation pattern analysis
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Infrared (IR) spectroscopy for functional group identification
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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Elemental analysis for compositional verification
These analytical techniques provide complementary information that, when combined, offers a comprehensive characterization of the compound's structure and purity.
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